Cas no 37743-41-2 (Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide)
Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
- R 18936
- DV79562T82
- Loperamide Hydrochloride Imp. D (EP); Loperamide Imp. D (EP); 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide; Loperamide Hydrochloride Impurity D; Loperamide Impurity D
- LOPERAMIDE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- HMS1539A09
- 37743-41-2
- UNII-DV79562T82
- MFCD01556112
- Loperamide hydrochloride specified impurity D [EP]
- 1-PIPERIDINEBUTANAMIDE, 4-HYDROXY-N,N-DIMETHYL-.ALPHA.,.ALPHA.,4-TRIPHENYL-
- 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
- 1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
- TimTec1_001769
- R-18936
- Oprea1_268874
- Q27276623
-
- Inchi: 1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3
- InChI Key: YNPNRXMADRSSLH-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC=CC=2)CCN(CCC(C(N(C)C)=O)(C2C=CC=CC=2)C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 442.262028332g/mol
- Monoisotopic Mass: 442.262028332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.135±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB584081-1g |
4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide; . |
37743-41-2 | 1g |
€1702.00 | 2024-07-20 |
Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide
In-Depth Analysis of Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide (CAS No. 37743-41-2)
Imp. D (EP), chemically known as 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide, is a specialized organic compound with significant relevance in pharmaceutical research and development. Its CAS No. 37743-41-2 uniquely identifies it in global chemical databases, making it a critical reference for quality control and regulatory compliance. This compound is often studied for its potential as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), particularly in the context of purity profiling and analytical method validation.
The structural complexity of Imp. D (EP) features a piperidine core with a hydroxyl group and phenyl substituents, which contribute to its unique physicochemical properties. Researchers frequently investigate its chromatographic behavior using techniques like HPLC and UPLC, as well as its mass spectral fragmentation patterns for accurate identification. Given the growing demand for high-purity APIs, understanding and controlling impurities like Imp. D (EP) has become a hot topic in pharmaceutical quality assurance.
In recent years, the pharmaceutical industry has emphasized genotoxic impurity (GTI) assessment, a trend that has spurred interest in compounds like Imp. D (EP). While not classified as a GTI itself, its structural motifs necessitate rigorous risk evaluation during drug development. Analytical scientists often search for stability-indicating methods to monitor such impurities under stress conditions, aligning with ICH Q3A/B guidelines. This aligns with broader industry concerns about drug safety and patient-centric formulations.
The synthesis of Imp. D (EP) involves multi-step organic reactions, including N-alkylation and amide bond formation, which are areas of active methodological research. Recent publications have explored green chemistry approaches to reduce waste generation during its production, reflecting the industry's shift toward sustainable manufacturing. Such advancements resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).
From a regulatory perspective, Imp. D (EP) is frequently referenced in European Pharmacopoeia (EP) monographs, underscoring its importance in compliance documentation. Analytical laboratories routinely develop LC-MS/MS methods for its quantification at ppm levels, addressing the need for trace impurity detection. This ties into the broader discussion of analytical quality by design (AQbD), a framework gaining traction in modern pharmaceutical analytics.
Emerging technologies like artificial intelligence (AI) in cheminformatics are being applied to predict the behavior of complex molecules like Imp. D (EP). Computational models can simulate its logP values, pKa, and chromatographic retention times, accelerating method development. These innovations address frequently searched queries about faster impurity characterization and digital transformation in pharma.
In conclusion, Imp. D (EP) (CAS 37743-41-2) represents a compelling case study in pharmaceutical impurity science. Its analysis bridges traditional analytical chemistry with cutting-edge computational approaches, while its regulatory significance highlights the evolving landscape of drug quality standards. As the industry continues to prioritize patient safety and process sustainability, compounds like this will remain at the forefront of research discussions.
37743-41-2 (Imp. D (EP): 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)